molecular formula C11H9ClN2 B1453988 5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine CAS No. 267220-21-3

5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine

Cat. No.: B1453988
CAS No.: 267220-21-3
M. Wt: 204.65 g/mol
InChI Key: BQSMYGSITMSMRA-UHFFFAOYSA-N
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Description

5-Chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine ( 267220-21-3) is a cyclopenta-fused naphthyridine derivative supplied with a purity of 97% . This compound belongs to the class of 1,8-naphthyridines, which are nitrogen-containing heterocycles of significant interest in medicinal and synthetic chemistry due to their broad spectrum of biological activities . The 1,8-naphthyridine core is recognized as a privileged scaffold in drug discovery, with derivatives reported to possess antibacterial, antimycobacterial, antitumor, anti-inflammatory, and antihypertensive properties . The specific substitution pattern of this compound, featuring a chloro group and a partially saturated cyclopentane ring, makes it a valuable and versatile synthetic intermediate for further derivatization. Researchers can utilize this chemical as a key building block in the synthesis of more complex, tricyclic structures for screening in various biological assays . The presence of the fused cyclopentane ring can influence the molecule's planarity and lipophilicity, which are critical parameters in optimizing drug-receptor interactions. This product is intended for research purposes as a chemical reference standard or a synthetic intermediate in discovery programs. It is supplied at room temperature. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-10-7-3-1-5-9(7)14-11-8(10)4-2-6-13-11/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSMYGSITMSMRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3C(=C2Cl)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654697
Record name 5-Chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267220-21-3
Record name 5-Chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Cyclopenta-Fused 1,8-Naphthyridine Precursors

The cyclopenta ring fusion at positions 7 and 8 is typically introduced through a cyclization step involving a suitable precursor such as a tetrahydro-1,8-naphthyridine derivative. Halogenation at the 5-position (chlorination) can be achieved either before or after ring fusion depending on the stability and reactivity of intermediates.

Example: Preparation of tert-Butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate as an Analogous Intermediate

A closely related compound, tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, has been synthesized using the following method:

  • Starting from 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, the compound is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of sodium bicarbonate in a dichloromethane-water mixture at 15°C for 2 hours.
  • The reaction mixture is then extracted, washed, dried, and purified by silica gel chromatography to yield the tert-butyl carbamate derivative with an 89.75% yield as a white solid.

This method demonstrates the introduction of protective groups and halogen substituents under mild conditions, which can be adapted for 5-chloro-7,8-dihydro-6H-cyclopenta[b]naphthyridine synthesis.

Palladium-Catalyzed Cross-Coupling for Functionalization

Further functionalization of the chloro-substituted dihydro-naphthyridine derivatives has been achieved via palladium-catalyzed cross-coupling reactions:

  • Using tris-(dibenzylideneacetone)dipalladium(0) as the catalyst, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene as ligand, and sodium t-butoxide as base in 1,4-dioxane under microwave irradiation at 150°C for 1 hour.
  • This method provides a 72% yield of the coupled product, demonstrating efficient C–C bond formation on the chloro-substituted naphthyridine scaffold.

Such cross-coupling strategies are crucial for diversifying the 5-chloro-7,8-dihydro-6H-cyclopenta[b]naphthyridine structure for further applications.

Comparative Data Table of Preparation Conditions and Yields for Related Compounds

Compound/Intermediate Key Reagents & Conditions Yield (%) Notes
tert-Butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, Boc2O, NaHCO3, DCM/H2O, 15°C, 2 h 89.75 Mild temperature, aqueous-organic biphasic system, silica gel purification
tert-Butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, Boc2O, triethylamine, THF, 0–20°C, 3 h 85.44 Base-catalyzed, organic solvent, column chromatography purification
Palladium-catalyzed cross-coupling on chloro-naphthyridine Pd2(dba)3, Xantphos ligand, NaOtBu, 1,4-dioxane, microwave, 150°C, 1 h 72 Microwave-assisted, high temperature, efficient C–C bond formation

Research Findings and Analysis

  • The Combes reaction and Friedlander reaction are classical routes for synthesizing 1,8-naphthyridine cores but require adaptation for cyclopenta ring fusion and chlorination.
  • The palladium-catalyzed cross-coupling method is effective for functionalizing chloro-substituted naphthyridines, allowing for diversification and further derivatization.
  • Protective group strategies such as Boc protection are useful to stabilize intermediates during multi-step syntheses.
  • Microwave irradiation significantly reduces reaction times and can improve yields for palladium-catalyzed reactions.
  • Mild reaction conditions (e.g., 15°C for Boc protection) help preserve sensitive functional groups and avoid decomposition.

Chemical Reactions Analysis

Types of Reactions

5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. Studies have shown that 5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine can inhibit the growth of various pathogenic bacteria and fungi. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications in the naphthyridine structure could enhance antibacterial efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound has also been investigated for its potential anticancer effects. A notable study highlighted its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. The research utilized cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), revealing that treatment with this compound led to a significant reduction in cell viability .

Environmental Science

Pollutant Degradation
In environmental applications, this compound has been studied for its role in the degradation of organic pollutants. Research has shown that this compound can act as a catalyst in photodegradation processes under UV light, effectively breaking down hazardous substances like polycyclic aromatic hydrocarbons (PAHs) . This property makes it a candidate for developing advanced oxidation processes for wastewater treatment.

Material Science

Polymer Synthesis
The unique structural characteristics of this compound allow it to be utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Studies have demonstrated that incorporating this compound into polymer matrices results in materials suitable for high-performance applications, such as aerospace and automotive industries .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAntimicrobial ActivityEffective against resistant bacteria strains
Anticancer PropertiesInduces apoptosis in cancer cell lines
Environmental SciencePollutant DegradationCatalyzes photodegradation of PAHs under UV light
Material SciencePolymer SynthesisEnhances thermal stability and mechanical properties of polymers

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Biology evaluated the antimicrobial activity of various naphthyridine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a lead compound for antibiotic development .

Case Study 2: Environmental Application
In a recent environmental study, researchers tested the effectiveness of this compound in degrading benzene derivatives in contaminated water sources. The findings revealed a degradation efficiency of over 85% within 48 hours under UV irradiation conditions .

Mechanism of Action

The mechanism of action of 5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, it acts as a multitarget-directed ligand, binding to multiple sites to inhibit the progression of the disease. The pathways involved include the inhibition of enzymes responsible for amyloid-beta aggregation and tau phosphorylation .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural differences and similarities:

Compound Name (CAS No.) Core Structure Substituents Ring Fusion
5-Chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine 1,8-Naphthyridine Cl at C5 Cyclopenta-fused
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine (56946-65-7) Pyridine Cl at C2, C4 Cyclopenta-fused
8-(Diphenylphosphoryl)-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine (from Scheme 10) 1,8-Naphthyridine P(O)Ph₂ at C8 Cyclopenta-fused
5-Chloro-2-methyl-1,8-naphthyridine (from AE® catalog) 1,8-Naphthyridine Cl at C5, Me at C2 Non-fused
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (210539-05-2) 1,6-Naphthyridine Cl at C2 Tetrahydro-fused

Key Observations :

  • Substituent Position : Chlorine at C5 (target compound) vs. C2/C4 (pyridine analogs) alters electronic effects; the C5 position may optimize steric interactions with biological targets .

Antimicrobial and Antitumor Potentials

  • This compound : Predicted to exhibit enhanced anticancer activity due to cyclopenta fusion, which may improve DNA-binding affinity. Similar fused derivatives show IC₅₀ values in the µM range against MCF7 cells .
  • Non-fused 5-Chloro-2-methyl-1,8-naphthyridine: Demonstrated moderate antibacterial activity against E. coli and S. aureus, with MIC values ~25–50 µg/mL .
  • Phosphorylated Cyclopenta Analogs: Potential kinase inhibitors due to the phosphoryl group’s mimicry of ATP phosphate .

Anti-inflammatory and Analgesic Activities

1,8-Naphthyridine derivatives with electron-withdrawing groups (e.g., Cl, CF₃) at C5 show improved anti-inflammatory profiles by inhibiting COX-2 enzymes. The cyclopenta fusion may enhance membrane permeability, increasing bioavailability .

Biological Activity

5-Chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes existing research findings on its biological activity, focusing on its anticancer and anti-inflammatory properties, supported by data tables and case studies.

  • Molecular Formula : C11H9ClN2
  • Molecular Weight : 204.66 g/mol
  • CAS Number : [Not specified]

Anticancer Activity

Research indicates that derivatives of naphthyridine compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of related naphthyridine derivatives that demonstrated high cytotoxicity against multiple cancer cell lines, including lung and cervical cancer cells. For example:

CompoundCancer Cell LineIC50 (µM)
C-22H129910.47
C-31A54915.03
C-34HeLa12.50

These compounds were shown to induce apoptosis through mechanisms such as DNA intercalation and upregulation of pro-apoptotic factors like p21 .

Anti-inflammatory Activity

In addition to anticancer properties, this compound exhibits notable anti-inflammatory effects. A specific derivative (C-34) was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro and in vivo. The study reported:

  • Inhibition of Cytokines : C-34 significantly reduced levels of TNF-α, IL-1β, and IL-6 in LPS-treated mouse models.
Treatment Dose (mg/kg)TNF-α Inhibition (%)IL-1β Inhibition (%)
1.254035
2.56055
58075

The compound demonstrated protective effects against endotoxin-induced lethality in mice at higher doses .

Case Studies

  • In Vitro Studies : The compound was tested on murine dendritic cells treated with LPS. Results showed a dose-dependent decrease in inflammatory markers such as IL-6 and NO production.
  • In Vivo Studies : Mice administered with C-34 exhibited significant survival rates compared to control groups when subjected to endotoxin challenges. The highest dose (5 mg/kg) provided substantial protection against lethal doses of LPS .

The biological activities of this compound can be attributed to its ability to modulate signaling pathways associated with inflammation and cancer cell proliferation:

  • Cytotoxicity Mechanism : Induction of apoptosis via caspase activation and disruption of mitochondrial function.
  • Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway leading to decreased expression of pro-inflammatory cytokines.

Q & A

Q. What are the primary synthetic routes for 5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine?

Methodological Answer: The synthesis of this compound typically involves two key strategies:

  • Cyclization of Aliphatic Substrates: Cyclocondensation of trichloro-dicyanohexanoyl derivatives under acidic conditions (e.g., HCl in Bu₂O at 140°C) yields hydro-naphthyridine intermediates, which are subsequently aromatized .
  • Halogenolysis of Naphthyridinones: Chlorination of 1,8-naphthyridin-2(1H)-one derivatives using phosphoryl chloride (POCl₃) under reflux conditions (84% yield) is a common method to introduce chloro substituents .

Critical Parameters:

  • Temperature control during cyclization (e.g., 140°C for aliphatic substrates).
  • Use of excess POCl₃ for complete chlorination.

Q. What spectroscopic techniques are used to characterize this compound derivatives?

Methodological Answer: Key techniques include:

  • Mass Spectrometry (MS): Determines molecular ion peaks (e.g., m/z 372 M⁺ for a derivative in ) and validates elemental composition .
  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., carbonyl stretches at 1630–1696 cm⁻¹ and hydroxyl bands at 3170–3345 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve substituent positions (e.g., δH 8.05 ppm for aromatic protons in ) .

Q. How can reaction conditions be optimized for introducing chloro substituents in naphthyridine derivatives?

Methodological Answer:

  • Reagent Selection: Use POCl₃ with catalytic DMF for challenging substrates to enhance reactivity .
  • Temperature Modulation: Reflux conditions (110–140°C) ensure complete conversion without decomposition.
  • Byproduct Mitigation: Post-reaction quenching with ice-water followed by extraction (e.g., Et₂O) minimizes side products .

Case Study:
In -chloro-1,8-naphthyridine was synthesized in 84% yield using neat POCl₃ under reflux. Lower yields (<70%) occur with insufficient reagent stoichiometry.

Q. How should researchers resolve discrepancies between observed and theoretical elemental analysis data?

Methodological Answer:

  • Purity Assessment: Use HPLC or TLC to confirm compound homogeneity. For example, reports C% discrepancies (e.g., 73.06% observed vs. 73.92% calculated for 5g), suggesting residual solvents .
  • Complementary Techniques: Cross-validate with high-resolution MS (HRMS) or X-ray crystallography. used HRMS to confirm a 0.5 ppm error margin .

Recommended Workflow:

Repeat synthesis with rigorous drying/purification.

Validate via HRMS and 2D NMR (e.g., HSQC, HMBC).

Q. How to design 1,8-naphthyridine derivatives for anticancer activity?

Methodological Answer:

  • Substituent Engineering: Introduce electron-withdrawing groups (e.g., nitro, fluoro) at positions 2 and 7 to enhance cytotoxicity. shows 3g (4-nitro-phenyl) as highly active against MCF7 cells (IC₅₀ = 12.03 μM) .
  • Structural Rigidity: Fused cyclopropane rings (e.g., cyclopenta[b] core) improve target binding via conformational restriction .
  • In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or DNA topoisomerases, as demonstrated in .

Key Parameters for Biological Evaluation:

  • In vitro cytotoxicity assays (e.g., MTT).
  • Selectivity indices against non-cancerous cell lines.

Q. How to address challenges in synthesizing fused cycloalkane-naphthyridine systems?

Methodological Answer:

  • Cyclocondensation Strategies: Use sulfur or amine nucleophiles in Pd-catalyzed one-pot reactions (e.g., ’s benzo[b][1,6]naphthyridines) .
  • Redox Control: Employ MnO₂ or KMnO₄ for oxidation of dihydro intermediates (e.g., 91% yield in ) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine
Reactant of Route 2
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5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine

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